4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
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Overview
Description
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 4-chloro-3-nitrobenzenesulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating.
Reduction Reactions: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Reduction Reactions: 4-(4-Amino-3-nitro-benzenesulfonyl)-morpholine.
Oxidation Reactions: Sulfone derivatives of this compound.
Scientific Research Applications
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine.
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with an amide group instead of a morpholine ring.
4-Chloro-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a 4-chloro-3-nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQXPHBRFHIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380499 |
Source
|
Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-31-3 |
Source
|
Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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